5-Aminofluorescein
Overview
Description
5-Aminofluorescein is a primary amino compound that is derived from fluorescein by substituting an amino group at the 5th position of the fluorescein molecule. It is known for its fluorescent properties and is used as a building block or intermediate for the synthesis of various fluorescent dyes . The compound has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminofluorescein can be synthesized through the reduction of 5-nitrofluorescein. The reduction process typically involves the use of reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to prevent the degradation of the fluorescein structure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Aminofluorescein undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Sodium dithionite or hydrogen with palladium on carbon as a catalyst.
Substitution: Various electrophiles can be used to substitute the amino group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Derivatives with different functional groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Aminofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and assays.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Mechanism of Action
The mechanism of action of 5-Aminofluorescein is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is utilized in various applications to detect and visualize molecules and structures. The molecular targets and pathways involved depend on the specific application and the molecules being labeled or detected .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound of 5-Aminofluorescein, known for its strong fluorescence.
6-Aminofluorescein: Another derivative of fluorescein with an amino group at the 6th position.
Fluorescein isothiocyanate: A derivative used for labeling proteins and other biomolecules
Uniqueness
This compound is unique due to its specific substitution at the 5th position, which imparts distinct chemical and fluorescent properties compared to other derivatives. This makes it particularly useful in applications where specific labeling or detection is required .
Properties
IUPAC Name |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJOEGTZDUSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062979 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-34-9 | |
Record name | 5-Aminofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Aminofluorescein | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 5-Aminofluorescein?
A1: this compound has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol. []
Q2: How do different solvents affect the fluorescence properties of this compound derivatives?
A2: Studies have shown that this compound derivatives exhibit stronger fluorescence in protic solvents compared to aprotic solvents. []
Q3: What is the impact of pH on the fluorescence of this compound?
A3: this compound demonstrates pH-sensitive fluorescence, showing stronger fluorescence in alkaline environments. This property allows its use in pH-responsive applications, such as monitoring pH changes in biological systems. [, , ]
Q4: How is this compound utilized in developing pH-sensitive materials?
A4: this compound can be covalently linked to various materials, such as bioactive glass [] and titanium dioxide-chitosan hybrids [], through pH-sensitive linkers. This strategy allows the creation of materials that release this compound in response to specific pH changes, making them promising candidates for targeted drug delivery systems.
Q5: Can this compound be used to detect specific molecules?
A5: Yes, this compound-based sensors have been developed for detecting molecules like formaldehyde [] and copper ions []. These sensors exploit the changes in fluorescence intensity of this compound upon interaction with the target molecule, allowing for sensitive and selective detection.
Q6: What makes this compound suitable for creating ultrabright fluorescent particles?
A6: this compound can be incorporated into spherical polyelectrolyte brushes, creating ultrabright fluorescent particles. The high loading capacity, suitable density and distribution, and enhanced quantum yield of this compound within these brushes contribute to their exceptional brightness. These particles hold promise as signal amplification tools in bioimaging and sensing applications. []
Q7: How does this compound interact with proteins?
A7: this compound has been successfully conjugated to proteins like albumin [, ] and used to study protein interactions under high pressure. [, ] These studies reveal that pressure can influence the binding of this compound to its target protein, highlighting the importance of considering pressure effects in biological systems.
Q8: Can this compound be used to study cell membranes?
A8: Research shows that this compound conjugated to fatty acids can insert into the outer membranes of certain bacteria, such as Borrelia burgdorferi and Treponema pallidum. [] This observation suggests the potential of these probes for studying membrane permeability and dynamics in these organisms.
Q9: How does this compound contribute to understanding drug delivery mechanisms?
A9: Researchers have utilized this compound to label drug delivery systems like nanocrystals [] and track their fate in biological systems. This labeling strategy enables researchers to visualize the distribution and uptake of these delivery vehicles, providing valuable insights into drug delivery mechanisms and efficacy.
Q10: Does this compound interact with specific enzymes?
A10: Studies have shown that this compound derivatives can inhibit the activity of the FTO protein, an enzyme involved in regulating cellular RNA modifications. X-ray crystallography studies revealed the structural basis of this inhibition, highlighting the potential of this compound derivatives as tools for studying FTO function. []
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